Aspulvinone E - 49637-60-7

Aspulvinone E

Catalog Number: EVT-255359
CAS Number: 49637-60-7
Molecular Formula: C17H12O5
Molecular Weight: 296.278
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Natural luciferase inhibitor; High Quality Biochemicals for Research Uses
Source

Aspulvinone E is predominantly sourced from Aspergillus terreus, a filamentous fungus known for its ability to produce various secondary metabolites with significant pharmacological properties. This compound can also be synthesized through various chemical methods, which have been developed to facilitate research and applications in drug discovery.

Classification

Aspulvinone E is classified as a secondary metabolite, specifically a member of the pulvinone family. These compounds are typically characterized by their aromatic structures and are often involved in the ecological interactions of fungi.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the production of aspulvinone E, emphasizing efficiency and yield. Notable methods include:

Technical Details

The synthesis typically involves controlling reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, dichloromethane), and base selection (e.g., lithium diisopropylamide) to optimize yields and selectivity . For instance, reactions conducted at lower temperatures (around -78 °C) have been shown to favor the formation of desired products.

Molecular Structure Analysis

Structure

Aspulvinone E has a complex molecular structure characterized by multiple rings and functional groups. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₄O₃
  • Molecular Weight: 246.26 g/mol

Data

The compound exhibits specific spectral data that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy. For instance, the NMR spectrum reveals distinct peaks corresponding to various hydrogen environments within the molecule, aiding in structural elucidation.

Chemical Reactions Analysis

Reactions

Aspulvinone E participates in various chemical reactions, primarily due to its reactive functional groups. Key reactions include:

  1. Acylation Reactions: These involve the introduction of acyl groups into the molecule, modifying its biological activity.
  2. Cyclization Reactions: Intramolecular cyclization processes lead to the formation of more complex structures from simpler precursors.

Technical Details

The synthesis often requires careful control of reaction parameters such as temperature and solvent systems to ensure high purity and yield of aspulvinone E . For example, using BBr₃ (Boron Tribromide) in dichloromethane allows for effective demethylation processes during synthesis.

Mechanism of Action

Process

The mechanism by which aspulvinone E exerts its biological effects is not fully understood but is believed to involve interactions with cellular pathways related to melanin biosynthesis in fungi. The compound may influence melanin production, which serves as a protective mechanism against environmental stressors.

Data

Research indicates that aspulvinone E has shown modest anti-SARS-CoV-2 activity, suggesting potential therapeutic applications . Further studies are needed to elucidate its precise mechanisms at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow solid
  • Melting Point: 262-263 °C (decomposes)

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analyses include spectral data from NMR and mass spectrometry that confirm the identity and purity of aspulvinone E during synthesis.

Applications

Scientific Uses

Aspulvinone E has potential applications in several fields:

  1. Medicinal Chemistry: Its bioactive properties make it a candidate for drug development, particularly against viral infections such as COVID-19.
  2. Biosynthesis Studies: Understanding its role in fungal melanin biosynthesis can provide insights into fungal biology and ecology.
  3. Natural Product Research: Aspulvinone E serves as a model compound for studying secondary metabolites from fungi, contributing to natural product chemistry.
Biosynthetic Pathways and Enzymology of Aspulvinone E in Fungal Systems

Aspulvinone E (C₁₆H₁₄O₄) is a yellow-pigmented benzoquinone derivative serving as a central biosynthetic node in Aspergillus species. Its biosynthesis diverges from conventional fungal melanin pathways, relying on non-reducing polyketide synthase (NRPS)-like enzymes rather than polyketide synthases (PKSs) or laccases. This pathway exemplifies metabolic innovation in fungal secondary metabolism.

Non-Canonical Melanin Biosynthesis Involving Aspulvinone E in Aspergillus terreus

Aspergillus terreus conidia produce a distinctive brown pigment termed "Asp-melanin," where Aspulvinone E acts as the committed monomeric precursor. This contrasts sharply with the dihydroxynaphthalene (DHN)-melanin pathway ubiquitous in Ascomycetes like A. fumigatus. Key functional distinctions include:

  • Precursor Chemistry: DHN-melanin derives from pentaketide precursors (e.g., 1,3,6,8-tetrahydroxynaphthalene), while Asp-melanin polymerizes oxidized aspulvinone E units [1] [6].
  • Physiological Role: Both melanins confer UV resistance and impede phagocytosis by predators like soil amoeba. However, Asp-melanin uniquely fails to inhibit phagolysosome acidification, a key virulence trait of DHN-melanin. This suggests adaptation to environmental persistence in acidic niches rather than mammalian host invasion [1] [6].
  • Structural Properties: Asp-melanin is a complex heteropolymer resulting from the oxidative coupling of aspulvinone E monomers catalyzed by tyrosinase, yielding a pigment chemically distinct from DHN-melanin polymers [1].

Table 1: Comparative Features of DHN-Melanin and Aspulvinone E-Derived (Asp)-Melanin

FeatureDHN-MelaninAsp-Melanin
Core Precursor1,3,6,8-Tetrahydroxynaphthalene (Pentaketide)Aspulvinone E (Benzoquinone)
Key Biosynthetic EnzymesPolyketide Synthase (PKS), LaccasesNRPS-like Enzyme (MelA), Tyrosinase (TyrP)
Primary Protective RoleUV Shielding, Phagocytosis Inhibition, Phagolysosome AlkalinizationUV Shielding, Phagocytosis Resistance (No Phagolysosome Acidification Block)
Phylogenetic DistributionWidespread in Ascomycetes (e.g., A. fumigatus)Primarily Aspergillus Section Terrei (e.g., A. terreus) [3]

Role of NRPS-Like Enzymes (MelA) and Tyrosinases (TyrP) in Aspulvinone E Production

Aspulvinone E biosynthesis and polymerization involve a two-step enzymatic cascade:

  • NRPS-like Enzyme (MelA):
  • MelA (domain architecture: A-T-TE) catalyzes the ATP-dependent adenylation (A domain) and thioesterification (T domain) of two phenylpyruvic acid molecules. The thioesterase (TE) domain then mediates C-C coupling and cyclization, releasing aspulvinone E (3,3'-bis[3,5-dimethyl-4-hydroxyphenyl]-1,2-benzoquinone) [1] [2] [6].
  • MelA belongs to the non-reducing subclass of NRPS-like enzymes, characterized by the absence of condensation (C) and reductase (R) domains, enabling dimerization of α-keto acid substrates into benzoquinones [4] [7].
  • Tyrosinase (TyrP):
  • TyrP (a copper-dependent monooxygenase) hydroxylates the monophenolic aspulvinone E to an o-diphenol intermediate. It subsequently catalyzes the oxidation of this diphenol to the corresponding o-quinone. This quinone is highly reactive and undergoes non-enzymatic polymerization into the brown, high-molecular-weight Asp-melanin pigment [1] [6].
  • Heterologous co-expression of melA and tyrP in non-melanizing hosts (e.g., Aspergillus niger) is sufficient for reconstituting Asp-melanin production, confirming their essential and synergistic roles [1] [6].
  • Branch Point with Prenylated Aspulvinones:
  • In A. terreus hyphae, Aspulvinone E is synthesized by a different NRPS-like enzyme, ApvA, which shares high sequence similarity and identical biochemical function with MelA.
  • Instead of polymerization, Aspulvinone E is prenylated by the trans-prenyltransferase AbpB to yield bioactive aspulvinone derivatives (e.g., Aspulvinones H, I, M). Intriguingly, AbpB also prenylates butyrolactones, demonstrating functional promiscuity in tailoring enzymes [2].

Table 2: Enzymes Catalyzing Aspulvinone E Biosynthesis and Modification

EnzymeTypeFunction in Aspulvinone E PathwayExpression Context
MelANRPS-like (A-T-TE)Synthesizes Aspulvinone E from phenylpyruvateConidia (Sporulation)
ApvANRPS-like (A-T-TE)Synthesizes Aspulvinone E from phenylpyruvate (Identical function to MelA)Hyphae (Vegetative)
TyrPTyrosinaseHydroxylates and oxidizes Aspulvinone E for polymerization into Asp-melaninConidia
AbpBtrans-PrenyltransferasePrenylates Aspulvinone E to form aspulvinone derivatives (e.g., Aspulvinone H)Hyphae

Genetic and Regulatory Mechanisms of Aspulvinone E Biosynthesis Gene Clusters

The production of Aspulvinone E is governed by spatially regulated gene clusters:

  • Gene Clusters and Spatial Regulation:
  • A. terreus possesses two physically distinct loci encoding Aspulvinone E-synthesizing NRPS-like enzymes. The apvA gene resides within a putative aspulvinone biosynthetic gene cluster (BGC), while melA is genetically linked to tyrP [1] [2].
  • Crucially, apvA and melA exhibit tissue-specific expression driven by distinct promoters: apvA is expressed in hyphae, directing Aspulvinone E towards prenylated aspulvinones, while melA is expressed during conidiation, directing Aspulvinone E towards melanin biosynthesis via TyrP. This represents a unique example of spatial control over a shared metabolite precursor leading to functionally divergent end products [2].
  • Regulatory Mechanisms:
  • Expression of the melA-tyrP cluster is tightly coupled to conidiophore development, suggesting regulation by central conidiation transcription factors (e.g., brlA, abaA, wetA), although specific regulators within the cluster remain unidentified [1] [6].
  • Heterologous expression studies demonstrate that melA and tyrP alone are sufficient for pigment production, indicating that core enzymatic functions reside within this minimal cluster and do not strictly require additional cluster-localized regulators in a heterologous context [1] [6].
  • Transcriptional Evidence:
  • Quantitative RT-PCR confirmed co-expression of apvA, btyA (butyrolactone synthase), and abpB under conditions favoring aspulvinone and butyrolactone production in hyphae, reinforcing the spatial separation from the conidial melA-tyrP pathway [2].

Evolutionary Conservation of Aspulvinone-Related Pathways Across Ascomycetes

The Aspulvinone E pathway exhibits a restricted yet phylogenetically informative distribution:

  • Phylogenetic Distribution within Aspergillus:
  • Biosynthetic potential for Aspulvinone E-derived melanin (Asp-melanin) is primarily conserved within Aspergillus section Terrei (A. terreus, A. alabamensis, A. allahabadii, A. aureoterreus, A. floccosus, A. neoindicus). Genomic analyses identified orthologs of melA and tyrP across this section, correlating with their distinct UV protection strategy compared to the DHN-melanin prevalent in sections like Fumigati (A. fumigatus) or Nidulantes (A. nidulans) [3].
  • Section Terrei genomes harbor exceptionally high numbers of secondary metabolite BGCs (70-108 per genome), with a significant proportion (53%) being species-specific. This suggests rapid evolution and diversification of SM pathways, including those potentially derived from aspulvinone-like precursors [3].
  • Evolutionary Origin of apvA and melA:
  • apvA and melA are paralogs likely originating from the duplication of an ancestral NRPS-like benzoquinone synthase gene. Following duplication, apvA became embedded in a genomic region containing genes encoding essential cellular ("housekeeping") proteins. This genomic context, coupled with promoter divergence, likely constrained apvA's evolution towards hyphal-specific expression and prenylation-dependent diversification. In contrast, melA retained linkage to a tyrosinase (tyrP), facilitating its co-option for melanin biosynthesis in spores [2].
  • Broader Context of NRPS-like Benzoquinone Synthases:
  • NRPS-like enzymes producing benzoquinone precursors analogous to Aspulvinone E (e.g., polyporic acid by AlfA in Allantophomopsis lycopodina, atromentin by UcdA in Aspergillus spp.) are widespread across fungi. This indicates an ancient origin for this enzymatic mechanism. However, the specific recruitment of the aspulvinone E scaffold for melanization appears to be a derived trait within section Terrei [4].

Table 3: Distribution of Aspulvinone E Pathway Components in Aspergillus Section Terrei

SpeciesmelA OrthologtyrP OrthologAsp-Melanin Production PredictedUnique SM BGCs
Aspergillus terreusYesYesYes (Confirmed)~High (~70-108 total)
A. alabamensisYesYesYesSpecies-Specific (53%)
A. allahabadiiYesYesYesSpecies-Specific (53%)
A. aureoterreusYesYesYesSpecies-Specific (53%)
A. floccosusYesYesYesSpecies-Specific (53%)
A. neoindicusYesYesYesSpecies-Specific (53%)
A. fumigatus (Section Fumigati)NoNoNo (Uses DHN-melanin)Different Repertoire

Properties

CAS Number

49637-60-7

Product Name

Aspulvinone E

IUPAC Name

(5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one

Molecular Formula

C17H12O5

Molecular Weight

296.278

InChI

InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9-

InChI Key

BNNVVTQUWNGKPH-ZROIWOOFSA-N

SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O

Synonyms

(Z)-4-Hydroxy-5-(4-hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-5H-furan-2-one;                               4,4/'-diydroxypulvinone; (5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-4-oxofuran-                               2-olate

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